6-(2,5-Dimethoxyphenyl)-2-formylphenol
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Overview
Description
6-(2,5-Dimethoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of methoxy groups and a formyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethoxyphenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Cadogan reaction, which reduces nitro groups and facilitates ring closure to form pyrrole rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used under basic conditions.
Major Products
Oxidation: 6-(2,5-Dimethoxyphenyl)-2-carboxyphenol.
Reduction: 6-(2,5-Dimethoxyphenyl)-2-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
6-(2,5-Dimethoxyphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be conjugated with fluorescent nanocrystals for biological imaging.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2,5-Dimethoxyphenyl)-2-formylphenol involves its interaction with molecular targets through its functional groups. The methoxy and formyl groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to metal ions and affecting their catalytic properties .
Comparison with Similar Compounds
Similar Compounds
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with similar methoxy groups.
Chalcones: Compounds with a similar phenyl structure and known for their bioactive properties.
Uniqueness
6-(2,5-Dimethoxyphenyl)-2-formylphenol is unique due to the presence of both methoxy and formyl groups on the phenol ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-11-6-7-14(19-2)13(8-11)12-5-3-4-10(9-16)15(12)17/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRXXHNXFVWTCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685241 |
Source
|
Record name | 2-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258614-14-0 |
Source
|
Record name | 2-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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